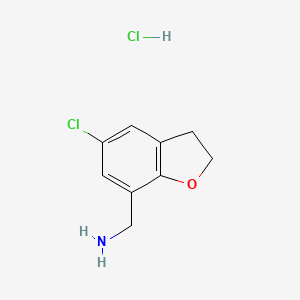

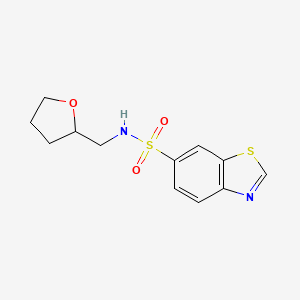

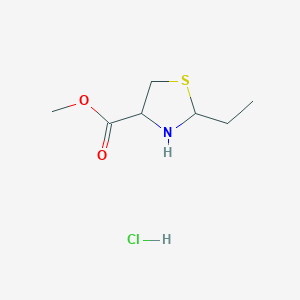

![molecular formula C8H9ClN4O B1458332 6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 171618-77-2](/img/structure/B1458332.png)

6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Übersicht

Beschreibung

The [1,2,4]triazolo[1,5-a]pyrimidines are a significant class of non-naturally occurring small molecules that have attracted the interest of researchers . This scaffold is present in various important structures in medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of the pyrimidine moiety to the triazole ring and annulation of the triazole fragment to the pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .

Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine structure is a well-studied isomer among the 1,2,4-triazolopyrimidine heterocycle system . The angular structure of norbornene-based [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones was confirmed by single-crystal X-ray crystallography .

Chemical Reactions Analysis

Reactions of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides gave regioselectively angular norbornene-based triazolo[4,3-a]pyrimidin-7(1H)-ones .

Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can vary depending on the specific compound. For example, one compound was reported as a white solid with a melting point of 67–68°C .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a significant area of research due to their applications in medicinal chemistry. The triazolopyrimidine structure is often found in compounds with medicinal and biological activity. This compound can be synthesized using eco-friendly methods under microwave conditions, which is beneficial for developing sustainable methodologies .

Anticancer Agents

Triazolopyrimidine derivatives have been designed and evaluated for their potential as anticancer agents. For instance, they have been tested against gastric cancer cells, where they showed the ability to suppress the ERK signaling pathway, which is crucial for cancer cell proliferation and survival .

Cardiovascular Therapeutics

Compounds with the triazolopyrimidine moiety have been utilized in the treatment of cardiovascular disorders. Their structural properties allow them to interact with biological targets that are relevant to cardiovascular diseases .

Diabetes Treatment

The triazolopyrimidine structure is also associated with therapeutic applications in type 2 diabetes. The compound’s ability to modulate biological pathways related to glucose metabolism makes it a candidate for diabetes treatment .

Material Sciences

Beyond biomedical applications, triazolopyrimidine compounds have uses in material sciences. Their chemical properties can be harnessed for developing new materials with specific functionalities .

Inhibitors for Enzymatic Reactions

These compounds act as inhibitors for various enzymes, such as JAK1 and JAK2, which are involved in immune response and cellular signaling. Inhibiting these enzymes can have therapeutic implications for diseases where these pathways are dysregulated .

Treatment of Hyperproliferative Disorders

Hyperproliferative disorders, which include a range of conditions characterized by excessive cell growth, can be treated with triazolopyrimidine derivatives. They can modulate signaling pathways that control cell division and growth .

FABP4 and FABP5 Inhibition

The compound has been recognized for its potential in targeting fatty acid-binding proteins (FABPs), specifically FABP4 and FABP5. These proteins are therapeutic targets for disorders like dyslipidemia, coronary heart disease, and diabetes .

Wirkmechanismus

Target of Action

The primary target of 6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase .

Mode of Action

6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase and undergoing DNA replication . The compound’s interaction with CDK2 is likely facilitated by hydrogen bonding with the Leucine 83 residue within the CDK2 active site .

Biochemical Pathways

By inhibiting CDK2, 6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol affects the CDK2/cyclin A2 pathway . This pathway is critical for cell cycle progression and DNA replication. Disruption of this pathway can lead to cell cycle arrest, preventing the proliferation of cells .

Pharmacokinetics

These properties likely contribute to the compound’s bioavailability and its ability to reach its target within the body .

Result of Action

The inhibition of CDK2 by 6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol results in significant alterations in cell cycle progression . Specifically, it can induce apoptosis within cells . This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Safety and Hazards

Zukünftige Richtungen

The potential of 1,2,4-triazolo[1,5-a]pyrimidines has inspired several excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . They have been suggested to be useful in diseases with etiology independent of adenosine receptors and phosphodiesterases, showing confirmed antiviral , antitumor, and antimicrobial activity[7, 14].

Eigenschaften

IUPAC Name |

6-(2-chloroethyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4O/c1-5-6(2-3-9)7(14)13-8(12-5)10-4-11-13/h4H,2-3H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEJETGTPDKPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=N1)N=CN2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Chloroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

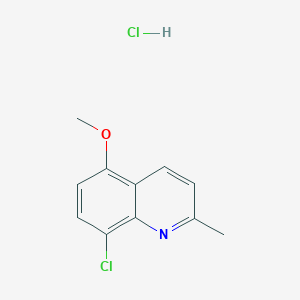

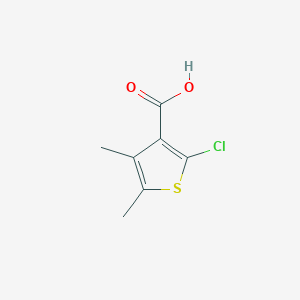

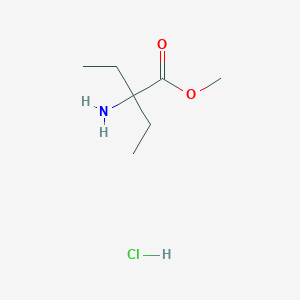

![4-Chloro-2-cyclopropylpyrazolo[1,5-a]pyrazine](/img/structure/B1458255.png)

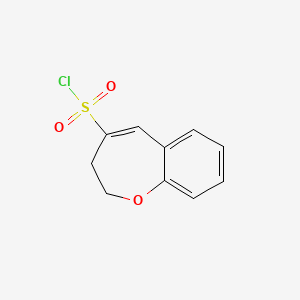

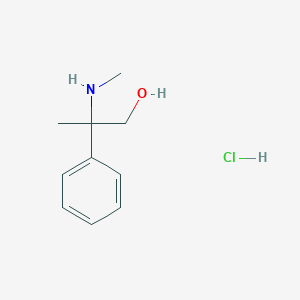

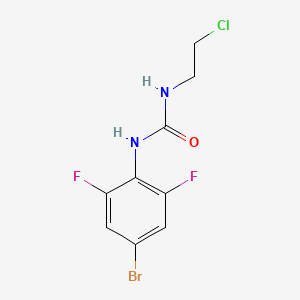

![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1458257.png)

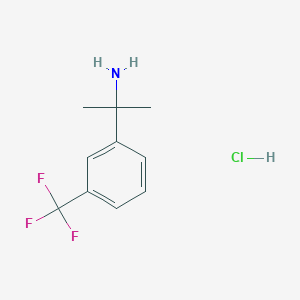

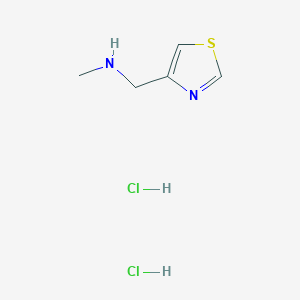

![3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1458261.png)